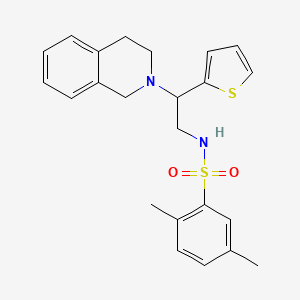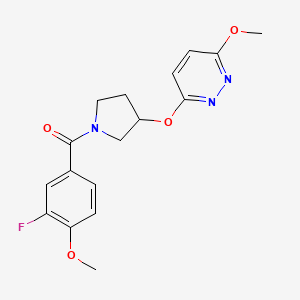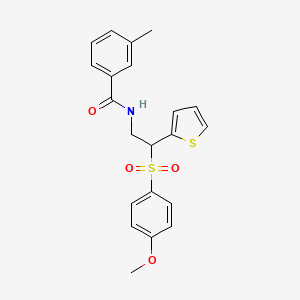![molecular formula C12H9NO5S B2832982 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934155-61-0](/img/structure/B2832982.png)
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is a chemical compound that is used in scientific research. It has a unique structure that allows for various applications, ranging from drug discovery to organic synthesis. Its empirical formula is C11H7NO4S .
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación
Crystal Engineering and Coordination Polymers
A study on crystal engineering utilized a thiophene-2,5-dicarboxylic acid derivative, specifically highlighting the synthesis of cadmium coordination polymers. These polymers, incorporating structurally related bis(imidazole) ligands with varying flexibility, demonstrate the potential of thiophene derivatives in constructing complex structures with unique hydrogen-bonded architectures and photoluminescence properties. This research underscores the versatility of thiophene derivatives in the design and development of new materials with potential applications in various fields, including optoelectronics and catalysis (Xue et al., 2015).
Sensing Activities and Magnetic Properties
Thiophene dicarboxylate ligands have been functionalized to create lanthanide-based metal-organic frameworks (MOFs) with significant gas adsorption, sensing properties, and magnetic properties. These frameworks showcase the utility of thiophene derivatives in developing materials that could be applied in gas storage, sensing technologies, and magnetic applications, offering new avenues for research and development in material science (Wang et al., 2016).
Fluorescent Sensing of Nitro Aromatic Compounds
The synthesis of a triazole carboxylic acid derivative demonstrated the potential of thiophene-related compounds in the selective detection of nitro aromatic compounds (NACs) through fluorescent sensing. This work highlights the role of thiophene derivatives in developing sensitive and selective sensors for the detection of explosives or pollutants, contributing to safety and environmental monitoring (Yan et al., 2017).
Pharmaceutical Solids and Polymorphism
Research on the polymorphism of pharmaceutical solids, including thiophene derivatives, illustrates the critical role of these compounds in understanding and manipulating the physical properties of drug substances. Such studies are essential for the development of pharmaceuticals with optimal stability, solubility, and bioavailability, showcasing the importance of thiophene derivatives in drug development processes (Smith et al., 2006).
Antimicrobial Applications
Thiophene derivatives have been explored for their antimicrobial properties, demonstrating potential as novel agents against a variety of microbial pathogens. This area of research opens up new possibilities for the development of antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for new therapeutic options (Dias et al., 2015).
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs, including 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field could involve further exploration of the synthesis, properties, and applications of thiophene derivatives.
Propiedades
IUPAC Name |
5-[(4-nitrophenoxy)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCJPLIMBMCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2832904.png)
![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)
![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)

![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)


![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2832921.png)
